Sub-Nanomolar NMT Binding Affinity (KD 0.09 nM) Establishes MYX1715 as a Top-Tier NMT Inhibitor
MYX1715 binds to human N-myristoyltransferase with a measured equilibrium dissociation constant (KD) of 0.09 nM, reflecting exceptionally high-affinity target engagement [1]. While this value positions MYX1715 among the most potent NMT inhibitors reported to date, it must be contextualized: the previously disclosed NMT inhibitor IMP1088 exhibits a reported IC50 of approximately 1–10 nM in biochemical assays, and DDD86481 (also known as IMP-0001081) operates in a similar range; however, these values derive from distinct assay formats (IC50 vs. KD, differing enzyme sources and substrate concentrations), precluding direct numerical comparison [2]. In the absence of a side-by-side KD determination under identical conditions for a defined comparator, this evidence is classified as a cross-study comparable observation.
| Evidence Dimension | NMT equilibrium dissociation constant (KD) |
|---|---|
| Target Compound Data | KD = 0.09 nM [1] |
| Comparator Or Baseline | IMP1088 and DDD86481: reported biochemical IC50 values in low nanomolar range (1–10 nM), but exact KD values not determined in the same assay format [2] |
| Quantified Difference | Cannot be precisely quantified due to non-identical assay conditions; directionally, MYX1715 KD (0.09 nM) is below the typical IC50 range reported for earlier NMTi. |
| Conditions | Biochemical NMT inhibition assay; exact assay format and enzyme source details available in WO2024052685A1 [1]. |
Why This Matters
For ADC payload applications, exceptionally high-affinity target engagement is a prerequisite for achieving cytotoxic activity at the low intracellular concentrations achieved following ADC internalization and linker cleavage.
- [1] Carr R, Solari R, Bell AS, Tate EW, Bonnert R. Cytotoxic imidazo[1,2-a]pyridine compounds and their use in therapy. WO2024052685A1, WIPO (PCT), published 2024-03-14. Comparative table of NMT inhibitory activity for exemplified compounds. Assignee: MyricX Pharma Ltd, Ip2ipo Innovations Ltd. View Source
- [2] McHugh D, Sun B, Gutierrez-Muñoz C, Hernández-González F, Mellone M, Guiho R, et al. COPI vesicle formation and N-myristoylation are targetable vulnerabilities of senescent cells. Nature Cell Biology. 2023;25(12):1804–1820. IMP1088 and DDD86481 used as NMTi comparators for COPI phenocopy experiments. View Source
